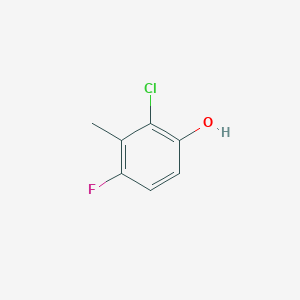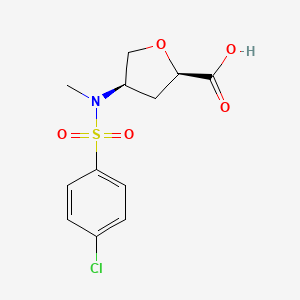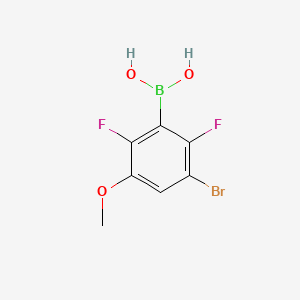
(S)-(2-(Hydroxydiphenylmethyl)pyrrolidin-1-YL)(1-methyl-1H-imidazol-2-YL)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-(Hydroxydiphenylmethyl)pyrrolidin-1-YL)(1-methyl-1H-imidazol-2-YL)methanone typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxydiphenylmethyl Group: This step involves the addition of the hydroxydiphenylmethyl group to the pyrrolidine ring under specific reaction conditions.
Attachment of the Imidazole Moiety: The final step involves the coupling of the imidazole moiety to the pyrrolidine ring, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
(S)-(2-(Hydroxydiphenylmethyl)pyrrolidin-1-YL)(1-methyl-1H-imidazol-2-YL)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated products.
科学的研究の応用
(S)-(2-(Hydroxydiphenylmethyl)pyrrolidin-1-YL)(1-methyl-1H-imidazol-2-YL)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its interactions with biological molecules, particularly its role as an agonist at the α7 nicotinic acetylcholine receptor.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in treating neurological disorders.
Industry: The compound is utilized in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of (S)-(2-(Hydroxydiphenylmethyl)pyrrolidin-1-YL)(1-methyl-1H-imidazol-2-YL)methanone involves its interaction with the α7 nicotinic acetylcholine receptor . This receptor is a ligand-gated ion channel that, when activated by the compound, allows the flow of ions across the cell membrane, leading to various cellular responses. The molecular targets and pathways involved in this process are critical for understanding its effects on biological systems.
類似化合物との比較
Similar Compounds
®-(2-(Hydroxydiphenylmethyl)pyrrolidin-1-YL)(1-methyl-1H-imidazol-2-YL)methanone: The enantiomer of the compound with different stereochemistry.
(S)-(2-(Hydroxydiphenylmethyl)pyrrolidin-1-YL)(1-ethyl-1H-imidazol-2-YL)methanone: A similar compound with an ethyl group instead of a methyl group on the imidazole ring.
Uniqueness
What sets (S)-(2-(Hydroxydiphenylmethyl)pyrrolidin-1-YL)(1-methyl-1H-imidazol-2-YL)methanone apart is its high selectivity and potency as an agonist at the α7 nicotinic acetylcholine receptor. This specificity makes it a valuable tool in research and potential therapeutic applications.
特性
分子式 |
C22H23N3O2 |
|---|---|
分子量 |
361.4 g/mol |
IUPAC名 |
[(2S)-2-[hydroxy(diphenyl)methyl]pyrrolidin-1-yl]-(1-methylimidazol-2-yl)methanone |
InChI |
InChI=1S/C22H23N3O2/c1-24-16-14-23-20(24)21(26)25-15-8-13-19(25)22(27,17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-7,9-12,14,16,19,27H,8,13,15H2,1H3/t19-/m0/s1 |
InChIキー |
WJOVRVQECNTHQU-IBGZPJMESA-N |
異性体SMILES |
CN1C=CN=C1C(=O)N2CCC[C@H]2C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
正規SMILES |
CN1C=CN=C1C(=O)N2CCCC2C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B14030099.png)












